molecular formula C8H11N5O B11905285 6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one CAS No. 5444-32-6

6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one

Cat. No.: B11905285
CAS No.: 5444-32-6
M. Wt: 193.21 g/mol
InChI Key: IVYJBVYUUPDDMF-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyrazolopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

5444-32-6

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

6-(dimethylamino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H11N5O/c1-12(2)8-10-6-5(7(14)11-8)4-9-13(6)3/h4H,1-3H3,(H,10,11,14)

InChI Key

IVYJBVYUUPDDMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)N(C)C

Origin of Product

United States

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